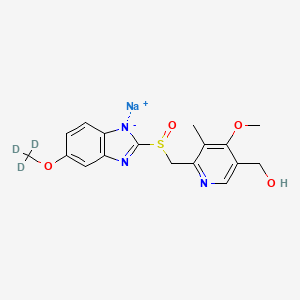

5-Hydroxy Omeprazole-d3 Sodium Salt

Description

Properties

Molecular Formula |

C₁₇H₁₅D₃N₃NaO₄S |

|---|---|

Molecular Weight |

386.42 |

Synonyms |

4-Methoxy-6-[[(5-(methoxy-d3)-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridine Methanol Sodium Salt; 5-Hydroxyomeprazole-d3 Sodium Salt; Hydroxyomeprazole-d3 Sodium Salt; |

Origin of Product |

United States |

Synthesis and Purity Assessment for Research Applications

Synthetic Routes for 5-Hydroxy Omeprazole-d3 Sodium Salt

The chemical synthesis of this compound is a multi-step process. While specific proprietary methods may vary, a general synthetic strategy can be outlined based on established chemical principles for creating its parent compound, 5-Hydroxy Omeprazole (B731). researchgate.net The key modifications involve the introduction of a deuterated methyl group and the final formation of the sodium salt.

The synthesis begins with the construction of two key heterocyclic precursors: a substituted pyridine (B92270) ring and a benzimidazole (B57391) ring. The crucial step for creating the labeled compound is the use of a deuterated reagent, typically trideuteriomethyl iodide (CD₃I) or a similar deuterated methoxy (B1213986) source, during the formation of the benzimidazole portion of the molecule. This ensures the stable isotope label is incorporated at the desired position. lgcstandards.comlgcstandards.comnih.gov

A plausible synthetic pathway involves the following key transformations:

Preparation of the Pyridine Precursor : A multi-step synthesis is undertaken to produce [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol, a crucial intermediate. researchgate.net

Preparation of the Deuterated Benzimidazole Precursor : 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol is synthesized. This step incorporates the deuterium (B1214612) label.

Coupling Reaction : The two precursors are coupled to form the sulfide (B99878) intermediate, 5-(methoxy-d3)-2-(((5-(hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole.

Oxidation : The sulfide is then carefully oxidized to the corresponding sulfoxide (B87167) using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). sphinxsai.com This step forms the core 5-Hydroxy Omeprazole-d3 structure.

Salt Formation : Finally, the acidic N-H proton on the benzimidazole ring of 5-Hydroxy Omeprazole-d3 is deprotonated by reacting it with a suitable sodium base, such as sodium hydroxide (B78521) or sodium methoxide, to yield the final this compound.

A summary of the synthetic strategy is presented below.

Table 1: Generalized Synthetic Strategy

| Step | Description | Key Reagents/Intermediates |

|---|---|---|

| 1 | Synthesis of Pyridine Intermediate | [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol |

| 2 | Synthesis of Deuterated Benzimidazole | 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol |

| 3 | Coupling of Intermediates | Formation of the thioether linkage |

| 4 | Oxidation to Sulfoxide | m-CPBA or similar oxidizing agent |

| 5 | Sodium Salt Formation | Sodium hydroxide or other sodium base |

Chromatographic and Spectroscopic Methods for Confirming Research Purity

To ensure its suitability for quantitative research applications, the purity and identity of this compound must be rigorously confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary method used to determine the chemical purity of the compound. sigmaaldrich.com Purity levels for research-grade material are typically expected to be high, often greater than 95% or 98%. lgcstandards.comscbt.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed for both identification and quantification. This technique is highly sensitive and specific, making it ideal for metabolic studies. nih.gov The method involves separating the analyte from a complex matrix using HPLC, followed by ionization and detection by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. nih.gov

For the related non-deuterated compound, 5-Hydroxyomeprazole, typical LC-MS/MS parameters have been documented. nih.govnih.gov

Table 2: Example LC-MS/MS Parameters for Analysis

| Parameter | Value | Reference |

|---|---|---|

| HPLC Column | Zorbax XDB-C8 (50 x 4.6 mm) | nih.gov |

| Mobile Phase | Acetonitrile-water (21:79, v/v) with 10 mM ammonium (B1175870) hydroxide | nih.gov |

| Ionization Mode | Positive Ion, Atmospheric Pressure Chemical Ionization (APCI) | nih.gov |

| Precursor Ion (m/z) | 362.1 ([M+H]⁺ for non-deuterated) | nih.govnih.gov |

| Product Ion (m/z) | 214.0 | nih.govnih.gov |

| Internal Standard | A suitable stable isotope-labeled compound (e.g., 5-Hydroxy Omeprazole-d3) | nih.gov |

Spectroscopic Methods

Mass Spectrometry (MS) confirms the molecular weight and isotopic incorporation. The molecular weight of this compound is approximately 386.42 g/mol . lgcstandards.comlgcstandards.comscbt.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and verify the successful incorporation of the three deuterium atoms.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Omeprazole |

| 5-Hydroxy Omeprazole |

| trideuteriomethyl iodide |

| [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol |

| 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol |

| 5-(methoxy-d3)-2-(((5-(hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole |

| meta-chloroperoxybenzoic acid |

| sodium hydroxide |

Advanced Analytical Methodologies for 5 Hydroxy Omeprazole D3 Sodium Salt

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent analytical technique for the determination of drugs and their metabolites in complex biological samples. oup.comresearchgate.net This technology offers unparalleled sensitivity and selectivity, making it indispensable for bioanalytical studies involving 5-Hydroxy Omeprazole-d3 Sodium Salt.

The development of robust quantitative assays is a primary application of LC-MS/MS for analyzing omeprazole (B731) and its metabolites. Researchers have successfully established and validated methods for their simultaneous determination in various biological matrices, including human plasma and animal tissues like the brain. mdpi.comnih.govnih.gov

Sample preparation is a critical first step to isolate the analytes from interfering endogenous components. Common techniques include protein precipitation (PPT) with acetonitrile (B52724), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). oup.comnih.govchromatographyonline.com For instance, one validated method for human plasma utilized SPE with a polymeric sorbent cartridge to achieve clean extracts and reliable quantification. nih.gov Another study focusing on mouse plasma and brain samples employed a simple protein precipitation step, adding acetonitrile containing an internal standard to the samples, followed by centrifugation. mdpi.com These methods are validated over specific concentration ranges, such as 10-500 ng/mL in plasma, ensuring they meet international criteria for accuracy and precision. nih.govnih.gov

| Biological Matrix | Sample Preparation Technique | Validated Concentration Range | Reference |

|---|---|---|---|

| Human Plasma | Solid-Phase Extraction (SPE) | 10-500 ng/mL | nih.gov |

| Mouse Plasma & Brain | Protein Precipitation (PPT) | Not Specified | mdpi.com |

| Human Plasma | Microextraction by Packed Sorbent (MEPS) | 0.4-Not Specified ng/mL (LOQ) | nih.gov |

Effective chromatographic separation is crucial to resolve the analyte of interest from its isomers and other matrix components, thereby preventing analytical interference. For omeprazole and its metabolites, reversed-phase chromatography is the standard approach. mdpi.comnih.gov

Optimization involves a systematic evaluation of columns, mobile phase composition, and gradient elution programs. A common choice for the stationary phase is a C18 or C8 column. mdpi.comnih.govresearchgate.net The mobile phase typically consists of an aqueous component (like water with 0.1% formic acid or 10 mM ammonium (B1175870) hydroxide) and an organic solvent (commonly acetonitrile or methanol). mdpi.comnih.govresearchgate.net The pH of the mobile phase is also a critical parameter to control the ionization state and retention of the analytes. nih.gov Gradient elution, where the proportion of the organic solvent is varied over time, is often employed to achieve optimal separation of multiple metabolites within a short analytical run time. mdpi.comresearchgate.net For example, a 3.2-minute gradient was developed for quantification, while a longer 23-minute gradient was optimized for detailed metabolite identification (MetID) studies. mdpi.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Zorbax XDB-C8 (50 x 4.6 mm) | Phenomenex Kinetex XB-C18 (50 x 2.1 mm) | CHIRAL ART cellulose-SB (150 x 4.6 mm) |

| Mobile Phase A | Water with 10 mM Ammonium Hydroxide (B78521) (pH 8.5) | Water with 0.1% Formic Acid | 0.2% Ammonium Hydroxide in n-hexane |

| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid | Ethanol |

| Flow Rate | Not Specified | 0.4 mL/min | 0.8 mL/min |

| Reference | nih.gov | mdpi.com | nih.gov |

Tandem mass spectrometry is employed for its high selectivity and sensitivity in detection. The instrument is typically operated in the positive ion mode, often with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.govtandfonline.com The most powerful detection strategy for quantification is Multiple Reaction Monitoring (MRM). nih.gov

In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This precursor → product ion transition is highly specific to the analyte's chemical structure. For instance, the transition m/z 346 → 198 is used for omeprazole, while m/z 362 → 214 is used for 5-hydroxyomeprazole. nih.gov The use of high-resolution mass spectrometry, such as Time-of-Flight (TOF) instruments, can further aid in the structural elucidation of unknown metabolites by providing accurate mass measurements. mdpi.comnih.gov

Functionality as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Research Bioanalysis

This compound is a stable isotope-labeled internal standard (SIL-IS). In quantitative bioanalysis, a SIL-IS is considered the gold standard for achieving the highest levels of accuracy and precision. oup.comresearchgate.net It is chemically identical to the analyte being measured (the "endogenous" or unlabeled compound), but its mass is slightly higher due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D). oup.comclearsynth.com

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, referring to the alteration of ionization efficiency (suppression or enhancement) of an analyte due to co-eluting components from the biological matrix. tandfonline.comresearchgate.net This can lead to inaccurate and imprecise results. The most effective strategy to compensate for these effects is the use of a SIL-IS. chromatographyonline.comtandfonline.comresearchgate.net

Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. oup.comtandfonline.com By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability introduced by the matrix effect is normalized, as both signals are affected proportionally. tandfonline.com While advanced sample cleanup techniques like SPE or LLE can reduce the absolute magnitude of matrix effects, the inclusion of a SIL-IS is the internationally recognized strategy to correct for any residual and sample-to-sample variation. chromatographyonline.comresearchgate.net

The ultimate goal of a quantitative bioanalytical method is to provide accurate and precise data. Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurements. The use of a SIL-IS like this compound is instrumental in achieving these objectives.

The SIL-IS corrects for variability at multiple stages of the analytical process:

Sample Extraction: It compensates for any loss of the analyte during sample preparation steps, as the IS is lost to the same extent.

Injection Volume: It corrects for minor variations in the volume of sample injected into the LC-MS/MS system.

Ionization Efficiency: As detailed above, it normalizes for matrix-induced ionization variability. oup.comresearchgate.net

Principles of Method Validation for Research-Grade Assays (e.g., selectivity, recovery, sensitivity)

The validation of analytical methods is a critical process in pharmaceutical research and development, ensuring that a specific method is suitable for its intended purpose. For research-grade assays involving compounds like this compound, which often serves as a deuterated internal standard for the quantification of its parent drug's metabolite, 5-Hydroxy Omeprazole, rigorous validation is paramount. This process substantiates the reliability, accuracy, and precision of the analytical data. Key validation parameters for such assays include selectivity, recovery, and sensitivity.

Selectivity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample. These can include endogenous matrix components, metabolites, impurities, or other degradation products. In the context of this compound, which is structurally very similar to its non-deuterated analog and other metabolites of omeprazole, achieving high selectivity is crucial.

High-performance liquid chromatography (HPLC) and two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry (MS/MS) are powerful techniques that offer high selectivity for the analysis of omeprazole and its metabolites. researchgate.netnih.gov The specificity of MS/MS detection, monitoring specific precursor-to-product ion transitions, allows for the unambiguous identification and quantification of the analyte even in complex biological matrices like plasma. nih.gov For instance, a study developing a stereoselective 2D-LC-MS/MS method for omeprazole enantiomers and 5-hydroxyomeprazole in human plasma ensured high selectivity within a short runtime. nih.gov The validation process for selectivity typically involves analyzing blank samples from different sources to investigate for any interfering peaks at the retention time of the analyte and the internal standard. researchgate.net

Recovery

Recovery refers to the extraction efficiency of an analytical method, which is the percentage of the true amount of an analyte that is recovered from the sample matrix during the sample preparation process. It is a critical parameter for assessing the accuracy of a method. The recovery of this compound from a biological matrix is determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard solution containing the analyte at the same concentration.

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques used for the extraction of omeprazole and its metabolites from plasma. nih.gov The recovery can be influenced by various factors, including the choice of extraction solvent, pH, and the presence of other substances in the matrix. Consistent and reproducible recovery is essential for the accuracy of the assay. In various validated methods for omeprazole and its related substances, recovery has been demonstrated at different concentration levels.

Recovery of Omeprazole and its Metabolites in Various Studies

| Compound | Matrix | Concentration Levels | Recovery (%) | Reference |

|---|---|---|---|---|

| (R)-omeprazole | Spiked Formulation | Not Specified | 93.5 - 104 | researchgate.net |

| (+)-isomer omeprazole | Human Plasma | 100 ng/ml | 83.4 | researchgate.net |

| (+)-isomer omeprazole | Human Plasma | 250 ng/ml | 89.7 | researchgate.net |

| (-)-isomer omeprazole | Human Plasma | 100 ng/ml | 78.4 | researchgate.net |

| (-)-isomer omeprazole | Human Plasma | 250 ng/ml | 82.8 | researchgate.net |

| 5'-OH omeprazole | Plasma | 20, 200, 1000 mg/L | 79.42, 90.49, 93.04 | researchgate.net |

| Omeprazole Sulfone | Plasma | 20, 200, 1000 mg/L | 94.44, 105.59, 104.26 | researchgate.net |

| Omeprazole Impurities | Bulk Drug | 60-140% of specification limit | 90 - 109 | farmaciajournal.com |

Sensitivity

The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte in a sample. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sigmaaldrich.com

For research-grade assays, particularly in pharmacokinetic studies where concentrations of metabolites can be very low, high sensitivity is essential. nih.gov The use of advanced instrumentation like tandem mass spectrometry significantly enhances the sensitivity of analytical methods for omeprazole and its metabolites. nih.gov The determination of LOD and LOQ is a crucial part of method validation and can be approached using different methods, including signal-to-noise ratio and calculations based on the standard deviation of the response and the slope of the calibration curve. farmaciajournal.comsigmaaldrich.com

Sensitivity Parameters for Omeprazole and its Metabolites

| Compound | Parameter | Value | Analytical Method | Reference |

|---|---|---|---|---|

| (R)-omeprazole | LLOD | 0.39 µg/ml | HPLC | researchgate.net |

| (R)-omeprazole | LLOQ | 0.78 µg/ml | HPLC | researchgate.net |

| Omeprazole and Metabolites | LOQ | 5 ng/mL | HPLC with UV detection | nih.gov |

| Omeprazole | LOD | 0.03 µg/mL | Kinetic Spectrophotometry | nih.gov |

| Omeprazole | LOQ | 0.05 ng/mL | LC-MS/MS | nih.gov |

| Omeprazole | LOD | 0.025 µg∙mL-1 | HPLC | diva-portal.org |

| Omeprazole | LOQ | 0.075 µg∙mL-1 | HPLC | diva-portal.org |

Investigations into the Biotransformation and Enzyme Kinetics of 5 Hydroxy Omeprazole

Elucidation of Cytochrome P450 (CYP) Isoforms Responsible for Omeprazole (B731) 5-Hydroxylation

The conversion of omeprazole to 5-hydroxy omeprazole is principally mediated by specific enzymes within the cytochrome P450 system. In vitro studies have been instrumental in identifying the key players and their relative contributions to this metabolic pathway.

Direct evidence from studies using human recombinant P450 enzymes and selective antibody inhibition has confirmed that CYP2C19 is the major high-affinity omeprazole 5-hydroxylase. nih.gov In contrast, CYP3A4 acts as a low-affinity enzyme for the same hydroxylation reaction. nih.govnih.gov At therapeutically relevant low substrate concentrations, CYP2C19 is the predominant enzyme, with antibody to CYP2C proteins inhibiting approximately 70% of 5-hydroxylation. nih.gov The contribution of CYP3A4 becomes more significant at higher substrate concentrations, where both enzymes contribute almost equally (40-50%) to the formation of 5-hydroxy omeprazole. nih.gov

The kinetics of 5-hydroxy omeprazole formation in human liver microsomes from individuals with different CYP2C19 genotypes further underscore the primary role of CYP2C19. nih.gov For extensive metabolizers (EMs), the process is best described by a two-enzyme model (reflecting both CYP2C19 and CYP3A4 activity), whereas a single-enzyme model (CYP3A4) suffices for poor metabolizers who lack functional CYP2C19. nih.gov Other CYP2C enzymes, including CYP2C8, CYP2C9, and CYP2C18, have also been shown to form 5-hydroxy omeprazole, although their contribution is generally considered minor and occurs at high substrate concentrations. nih.gov

Omeprazole is administered as a racemic mixture of (R)- and (S)-enantiomers, and its metabolism is highly stereoselective. acs.orgnih.gov The two primary enzymes involved, CYP2C19 and CYP3A4, exhibit distinct preferences for these enantiomers. acs.orgsigmaaldrich.com

CYP2C19 preferentially catalyzes the 5-hydroxylation of the (R)-enantiomer of omeprazole. acs.orgresearchgate.net The intrinsic clearance (CLint) for the formation of the hydroxy metabolite is tenfold lower for (S)-omeprazole than for (R)-omeprazole, highlighting this preference. sigmaaldrich.com While (R)-omeprazole hydroxylation is mediated by both CYP2C19 and CYP3A4, the hydroxylation of (S)-omeprazole to 5-hydroxyomeprazole is almost exclusively carried out by CYP2C19. researchgate.netresearchgate.net In contrast, CYP3A4 primarily mediates the sulfoxidation of the (S)-enantiomer to form omeprazole sulfone, with only a minor fraction of hydroxylated metabolites being formed from either enantiomer by this enzyme. acs.orgresearchgate.net This enzymatic selectivity results in a slower clearance of the (S)-enantiomer (esomeprazole) compared to the (R)-enantiomer in vivo. sigmaaldrich.com

Enzyme Kinetic Characterization of 5-Hydroxy Omeprazole Formation

The efficiency and capacity of the enzymatic conversion of omeprazole to its 5-hydroxy metabolite are defined by specific kinetic parameters. These values provide a quantitative measure of the enzyme's affinity for the substrate and its maximum metabolic rate.

Studies with recombinant human enzymes and human liver microsomes have been conducted to determine the kinetic constants for 5-hydroxy omeprazole formation. CYP2C19 displays a significantly lower Michaelis-Menten constant (K_m) for this reaction compared to CYP3A4, CYP2C8, or CYP2C18, indicating a higher affinity for omeprazole. nih.gov

The turnover number, which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, is substantially higher for CYP2C19 than for other CYP2C isoforms. nih.gov Recombinant human CYP3A4 forms 5-hydroxy omeprazole with a turnover number of 5.7 ± 1.1 nmol/min/nmol of P450. nih.gov An enzyme kinetic analysis using Chinese human liver microsomal preparations reported a Vmax of 42.9 nmol/min/mg protein and a K_m of 6.49 μmol/L for the hydroxylation reaction. nih.gov

| Enzyme | Kinetic Parameter | Value | Source |

|---|---|---|---|

| CYP2C19 | Turnover Number | 13.4 ± 1.4 nmol/min/nmol P450 | nih.gov |

| CYP3A4 | Turnover Number | 5.7 ± 1.1 nmol/min/nmol P450 | nih.gov |

| CYP2C8 | Turnover Number | 2.2 ± 0.1 nmol/min/nmol P450 | nih.gov |

| CYP2C18 | Turnover Number | 1.5 ± 0.1 nmol/min/nmol P450 | nih.gov |

| CYP2C9 | Turnover Number | ~0.5 nmol/min/nmol P450 | nih.gov |

| Human Liver Microsomes (Chinese) | Vmax | 42.9 nmol/min/mg protein | nih.gov |

| Human Liver Microsomes (Chinese) | K_m | 6.49 μmol/L | nih.gov |

Omeprazole and its metabolites, including 5-hydroxy omeprazole, are not only substrates for CYP enzymes but can also act as inhibitors. nih.govnih.gov All major metabolites of omeprazole, such as 5-hydroxyomeprazole, 5'-O-desmethylomeprazole, omeprazole sulfone, and carboxyomeprazole, have been shown to inhibit CYP2C19 and CYP3A4 reversibly in vitro. nih.govbohrium.com

In addition to reversible inhibition, omeprazole itself is a time-dependent inhibitor (TDI) of both CYP2C19 and CYP3A4. nih.govnih.gov Some of its metabolites also exhibit this property; omeprazole sulfone and 5'-O-desmethylomeprazole are TDIs of CYP2C19, while 5'-O-desmethylomeprazole also acts as a TDI of CYP3A4. nih.gov Although 5-hydroxyomeprazole has been identified as a time-dependent inhibitor of CYP3A4 in vitro, its contribution to in vivo drug-drug interactions (DDIs) is considered less significant than that of the parent compound. nih.govresearchgate.net Nevertheless, predictions suggest that metabolites could contribute 30–63% to in vivo hepatic interactions, indicating their importance in quantitative DDI predictions. nih.govnih.gov

Metabolic Profiling and Identification of Novel Metabolites in Experimental Models

While 5-hydroxy omeprazole is a major metabolite, the biotransformation of omeprazole is extensive, leading to a variety of other metabolic products. Advanced analytical techniques have enabled the identification of novel metabolites in different experimental systems.

A study utilizing an isotope ratio-monitoring liquid chromatography-mass spectrometric method in mice identified a total of seventeen metabolites of omeprazole. researchgate.net The metabolic profiles were found to differ depending on the route of administration (intraperitoneal, intravenous, or oral) and the biological matrix analyzed (brain or plasma). researchgate.netnih.gov This unique approach allowed for the characterization of several new metabolites in both brain and plasma samples. researchgate.net Another study focusing on human urine samples used ultra-high performance liquid chromatography-mass spectrometry (UPLC-HRMS) to reveal eight previously unknown metabolites, with structures tentatively proposed based on tandem mass spectrometry data. bio-conferences.org These findings highlight that the metabolic pathway of omeprazole is more complex than previously understood and that numerous minor metabolites are formed in vivo. researchgate.netbio-conferences.org

Application of Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometry for Metabolite Identification

The identification of metabolites is a crucial step in understanding the biotransformation of a compound. A powerful technique employed for this purpose is isotope ratio-monitoring liquid chromatography-mass spectrometry (LC-MS). This method utilizes stable isotope-labeled compounds, such as 5-Hydroxy Omeprazole-d3 Sodium Salt or its parent compound D3-omeprazole, to facilitate the detection and characterization of drug-derived metabolites in complex biological matrices. mdpi.comresearchgate.net

In a notable study investigating omeprazole metabolism in mice, researchers co-administered omeprazole and its stable isotope, D3-omeprazole. mdpi.comresearchgate.net This approach allows for the confident identification of drug-related metabolites by searching for mass spectra showing a characteristic mass difference of three daltons between the unlabeled and the deuterium-labeled compounds. mdpi.com Using a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) system, this strategy enabled the identification of numerous previously unknown metabolites in both plasma and brain samples. mdpi.comresearchgate.net

The high resolution and accuracy of TOF-MS analysis provide detailed fragmentation patterns, which are essential for elucidating the structures of the detected metabolites. For instance, the fragmentation of the parent compound omeprazole yields specific product ions, such as m/z 198, which corresponds to the benzimidazole (B57391) moiety. mdpi.com By comparing the fragmentation patterns of potential metabolites with that of the parent drug, researchers can pinpoint the site of metabolic modification, such as hydroxylation or demethylation. mdpi.comresearchgate.net

This isotope-patterned LC-MS approach proved effective in identifying a total of seventeen metabolites of omeprazole in mouse plasma and brain, including known metabolites like 5-hydroxyomeprazole and omeprazole sulfone, as well as several novel ones. mdpi.comresearchgate.net The distinct isotopic signature provided by the -d3 label helps to distinguish true metabolites from endogenous background noise, significantly improving the reliability of metabolite identification. mdpi.com

Table 1: Selected Omeprazole Metabolites Identified in Mouse In Vivo Study Using Isotope Ratio-Monitoring LC-MS mdpi.com

| Metabolite ID | Proposed Biotransformation |

|---|---|

| M1 | Hydroxylation |

| M5 | N-Oxidation |

| M8 | O-demethylation |

| M10 | Carboxylic acid formation |

| M12 | Sulfide (B99878) formation |

| M13 | Hydroxylation |

This table is for illustrative purposes and represents a selection of the types of metabolites identified.

Comparative Metabolic Studies Across Diverse In Vitro Systems and Animal Species

The biotransformation of omeprazole to its primary metabolite, 5-hydroxyomeprazole, and the subsequent metabolism of this compound are complex processes mediated by cytochrome P450 (CYP) enzymes. researchgate.netnih.govnih.gov Comparative studies across different in vitro systems and animal species are essential to understand the enzymes involved and to assess the relevance of animal models to human metabolism.

In Vitro Systems: Studies using human liver microsomes and recombinant human CYP enzymes have been instrumental in identifying the key enzymes responsible for omeprazole metabolism. The 5-hydroxylation of omeprazole is primarily catalyzed by the polymorphic enzyme CYP2C19. nih.govnih.govcaymanchem.com The formation of another major metabolite, omeprazole sulfone, is predominantly mediated by CYP3A4. nih.govnih.gov

Recombinant human enzyme systems have allowed for detailed kinetic analysis of these reactions. Studies have shown that CYP2C19 has a substantially lower Kм value for 5-hydroxyomeprazole formation compared to CYP3A4, indicating a higher affinity for the substrate at therapeutic concentrations. nih.gov At low substrate concentrations, CYP2C19 is responsible for approximately 70% of omeprazole 5-hydroxylation, while at higher concentrations, the contributions of CYP2C19 and CYP3A4 are roughly comparable. nih.gov Further metabolism of 5-hydroxyomeprazole to 5-hydroxyomeprazole sulfone is mainly catalyzed by CYP3A4. nih.gov

Enzyme kinetic studies in human liver microsomes have determined the Vmax and Kм values for the formation of 5-hydroxyomeprazole, providing quantitative measures of the rate of this metabolic pathway. nih.gov These in vitro systems are also used to investigate potential drug-drug interactions by testing the inhibitory effects of other compounds on omeprazole metabolism. nih.gov

Table 2: Enzyme Kinetic Parameters for Omeprazole Metabolism in Different In Vitro Systems

| Enzyme/System | Metabolite | Kм (μmol/L) | Vmax (nmol/min/mg protein) or Turnover (nmol/min/nmol P450) |

|---|---|---|---|

| Human Liver Microsomes nih.gov | 5-Hydroxyomeprazole | 6.49 | 42.9 (nmol/min/mg protein) |

| Recombinant CYP2C19 nih.gov | 5-Hydroxyomeprazole | Low | 13.4 (nmol/min/nmol P450) |

| Recombinant CYP3A4 nih.gov | 5-Hydroxyomeprazole | Higher than CYP2C19 | 5.7 (nmol/min/nmol P450) |

Animal Species: In vivo and in vitro studies in various animal species, such as rats and mice, reveal both similarities and differences in omeprazole metabolism compared to humans. nih.gov For example, metabolites such as 5-hydroxyomeprazole, omeprazole sulfone, and omeprazole sulfide have been detected in incubations with rat liver microsomes. researchgate.netnih.gov Studies in rats have also been used to identify reactive metabolites and their conjugates in bile and urine, providing insights into metabolic activation pathways. nih.gov

The mouse model has been used extensively, particularly with advanced analytical techniques like isotope ratio-monitoring LC-MS, to create a comprehensive profile of metabolites in different tissues, including the brain. mdpi.comresearchgate.net Such studies are crucial for preclinical research, helping to identify metabolites that may need further toxicological evaluation and to determine if the animal model is appropriate for predicting human metabolic pathways. europa.eu Differences in the expression and activity of CYP enzymes, such as CYP2C and CYP3A subfamilies, between humans and preclinical animal species can lead to variations in metabolic profiles, underscoring the importance of these comparative investigations. europa.eunih.gov

Non Clinical Pharmacokinetic and Disposition Studies

Investigation of Absorption and Distribution Characteristics in Pre-Clinical Models (in vitro and in vivo animal studies)

Pre-clinical studies utilizing animal models and in vitro systems have been crucial in characterizing the absorption and distribution of omeprazole (B731) and its metabolites. In vivo studies in mice have explored the pharmacokinetic profiles following various administration routes, including intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.), to understand how absorption impacts metabolite profiles. nih.gov

The use of a co-administered 1:1 ratio of omeprazole and its stable isotope, D3-omeprazole, has been particularly effective in identifying drug-derived metabolites in both plasma and brain samples. nih.gov This method relies on detecting the unique mass difference of 3 Daltons between the unlabeled drug and its deuterated counterpart, allowing for clear identification of metabolites. nih.gov

In vitro studies using rat and human liver microsomes have been employed to investigate the metabolic activation of omeprazole. nih.gov These systems have demonstrated the formation of reactive quinone imine-derived conjugates, indicating that the liver is a primary site of metabolic transformation following absorption. nih.gov The metabolism of omeprazole is stereoselective, with the S-enantiomer (esomeprazole) being metabolized at a slower rate than the R-enantiomer, leading to higher plasma concentrations. pharmgkb.org Esomeprazole (B1671258) is noted to be 97% bound to plasma proteins, a key characteristic of its distribution. medex.com.bd

Analysis of Excretion Pathways for Omeprazole Metabolites in Experimental Systems

The elimination of omeprazole metabolites occurs through various pathways, which have been analyzed in experimental systems. Omeprazole is completely metabolized before excretion, with distinct metabolite profiles found in different matrices. nih.gov

In vivo studies in rats have identified specific conjugates in bile and urine. Glutathione (GSH) conjugates were detected in the bile of rats treated with omeprazole, while N-acetylcysteine (NAC) conjugates were found in the urine. nih.gov This indicates that conjugation is a significant pathway for the clearance and excretion of omeprazole metabolites.

While human data, a study on [14C]omeprazole found that approximately 79% of the dose was recovered in urine within 96 hours. nih.gov The two main metabolites identified were hydroxyomeprazole (B127751) and the corresponding carboxylic acid (omeprazole acid), which accounted for about 28% and 23% of the excreted amount in the early collection interval, respectively. nih.gov In another study, it was noted that approximately 80% of an oral dose of esomeprazole is excreted as inactive metabolites in the urine, with the remainder found in the feces. medex.com.bd

| Metabolite/Conjugate Type | Excretion Matrix | Preclinical Model | Reference |

|---|---|---|---|

| Glutathione (GSH) Conjugates | Bile | Rat | nih.gov |

| N-acetylcysteine (NAC) Conjugates | Urine | Rat | nih.gov |

| Hydroxyomeprazole | Urine | Human (for context) | nih.gov |

| Omeprazole Acid | Urine | Human (for context) | nih.gov |

Tissue Distribution Analysis of Omeprazole and its Metabolites in Animal Models (e.g., brain and plasma)

The distribution of omeprazole and its metabolites into various tissues, particularly the brain, has been a subject of specific investigation. A study in mice used a stable isotope ratio-patterning liquid chromatography-mass spectrometric method to explore the presence of omeprazole and its metabolites in the brain after different routes of administration. nih.govnih.gov

This research successfully identified a total of seventeen metabolites of omeprazole in mouse brain and plasma, including 5-hydroxyomeprazole and omeprazole sulfone. nih.govresearchgate.net A key finding was that the metabolite profiles observed were different depending on the administration route and the biological matrix (brain vs. plasma), highlighting the complexity of its distribution. nih.govnih.gov

To quantify the efficiency of omeprazole's passage through the blood-brain barrier, the brain-to-plasma partition coefficient (Kp) was calculated. nih.gov The Kp value, determined from the ratio of the area under the curve (AUC) in the brain to that in the plasma, was found to be 0.15 for intravenous administration. nih.gov This suggests a moderate ability of omeprazole to penetrate the central nervous system.

| Parameter | Value | Reference |

|---|---|---|

| Clearance (CL) | 37.75 ± 5.05 mL/min/kg | nih.gov |

| Brain-to-Plasma Partition Coefficient (Kp) | 0.15 | nih.gov |

Computational and Mechanistic Insights into 5 Hydroxylation Pathways

Application of Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

Computational chemistry has emerged as a powerful tool to dissect the complex enzymatic reactions involved in drug metabolism. For the 5-hydroxylation of omeprazole (B731), DFT and QM/MM methods have been instrumental in elucidating the electronic and structural dynamics of the catalytic process. These methods allow for a detailed examination of the reaction at an atomic level, providing insights that are often inaccessible through experimental techniques alone.

Elucidation of Enzymatic Reaction Mechanisms for Omeprazole 5-Hydroxylation

The 5-hydroxylation of omeprazole by CYP2C19 proceeds via a C-H bond activation mechanism. acs.org QM/MM calculations have been employed to model the interaction between omeprazole and the active site of CYP2C19. acs.org These studies reveal that the process begins with a rate-determining hydrogen abstraction step from the 5-methyl group of the pyridine (B92270) ring of omeprazole by the highly reactive iron-oxo species (Compound I) of the enzyme. acs.orgacs.org

The computational models indicate that the orientation of the omeprazole enantiomers within the enzyme's active site plays a crucial role in determining the metabolic outcome. acs.org The stabilization of omeprazole within the active site is facilitated by a network of hydrogen bonds mediated by water molecules, involving amino acid residues such as N79, N176, A264, D265, F448, and A449. acs.org Furthermore, a T-shaped π-stacking interaction between the side chain of F448 and the pyridine or benzimidazole (B57391) group of the omeprazole enantiomers helps to correctly position the substrate for the hydroxylation reaction. acs.org

DFT studies, utilizing a triradicaloid model active species of the CYP2C19 enzyme, have further detailed the C-H bond activation, describing it as a two-state rebound process for both the R- and S-enantiomers of omeprazole. acs.org These computational approaches have been pivotal in building a comprehensive picture of the step-by-step chemical transformations that lead to the formation of 5-hydroxyomeprazole.

Analysis of Activation Free Energy Barriers and Transition States in Hydroxylation Reactions

A key output of DFT and QM/MM calculations is the determination of the activation free energy barriers for the hydroxylation reaction. These barriers represent the energy required to reach the transition state, the highest energy point along the reaction coordinate, and are inversely related to the reaction rate.

DFT calculations have determined the activation free energy barriers for the initial hydrogen abstraction step in the 5-hydroxylation of the two enantiomers of omeprazole. acs.org For R-omeprazole, the calculated activation free energy barrier is 15.7 kcal/mol, while for S-omeprazole, it is slightly higher at 17.5 kcal/mol. acs.org These findings suggest that the hydroxylation of R-omeprazole is kinetically more favorable. acs.org

More advanced QM/MM calculations, which consider the influence of the entire protein environment, have also been performed. acs.org One such study calculated the uncorrected free energy barrier for the hydroxylation of S-omeprazole to be 10.4 kcal/mol. acs.org These computational results highlight the stereoselective nature of omeprazole metabolism by CYP2C19, favoring the hydroxylation of the R-enantiomer. acs.org The analysis of the transition state structures provides a snapshot of the molecular geometry at the peak of the energy barrier, revealing the precise arrangement of atoms as the C-H bond is broken and the C-O bond begins to form.

| Enantiomer | Computational Method | Calculated Activation Free Energy Barrier (kcal/mol) |

| R-omeprazole | DFT | 15.7 acs.org |

| S-omeprazole | DFT | 17.5 acs.org |

| S-omeprazole | QM/MM | 10.4 (uncorrected) acs.org |

Molecular Modeling and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand (in this case, omeprazole) to its protein target (CYP2C19). nih.gov These methods provide a dynamic view of the enzyme-substrate complex, revealing the key interactions that govern binding affinity and specificity.

Molecular docking studies are used to predict the preferred binding orientation of omeprazole within the CYP2C19 active site. nih.gov Following docking, MD simulations are performed to observe the behavior of the enzyme-substrate complex over time. These simulations have shown that explicit water molecules within the active site can play a critical role in mediating the interaction between omeprazole and the protein, often forming a hydrogen-bonding network that contributes to the stability of the bound state. nih.gov

Q & A

Q. What analytical methods are recommended for identifying and quantifying 5-Hydroxy Omeprazole-d3 Sodium Salt in complex biological matrices?

To ensure accurate identification and quantification, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects. Reverse-phase chromatography using C18 columns (e.g., 2.6 µm particle size) with a mobile phase of ammonium formate (pH 3.5) and acetonitrile is optimal for resolving this compound from its metabolites and impurities . Quantification should use calibration curves validated for linearity (R² > 0.99) and precision (RSD < 15%). Isotope dilution with the non-deuterated analog (5-Hydroxy Omeprazole) is critical for correcting recovery rates .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Stability studies should follow ICH Q1A guidelines , with forced degradation experiments in buffers spanning pH 1–12 at 40°C and 75% relative humidity. Monitor degradation products via HPLC-UV at 302 nm, focusing on the sulfone and N-oxide derivatives, which are common degradation products of omeprazole analogs . Include deuterium retention analysis using high-resolution MS to confirm isotopic integrity under stress conditions .

Q. What is the role of this compound in metabolic pathway studies of proton pump inhibitors (PPIs)?

This deuterated compound serves as a stable isotope-labeled tracer to study phase I/II metabolism, particularly hydroxylation and glucuronidation pathways. Co-incubate with human liver microsomes (HLMs) and UDP-glucuronosyltransferase (UGT) enzymes, using LC-MS to track deuterium retention in metabolites. Compare metabolic profiles with non-deuterated analogs to assess isotopic effects on enzyme kinetics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic (PK) data between deuterated and non-deuterated forms of 5-Hydroxy Omeprazole?

Contradictions in PK parameters (e.g., clearance, half-life) may arise from isotope effects altering enzyme-substrate binding. Validate findings using orthogonal assays :

Q. What experimental strategies optimize the synthesis of this compound while minimizing isotopic dilution?

Synthesis should prioritize selective deuteration at the 5-hydroxy position to avoid scrambling. Use deuterium oxide (D₂O) in acidic conditions (pH 4.5–5.0) during the final crystallization step to preserve isotopic purity (>98%). Monitor by NMR (¹H and ²H) and LC-HRMS to confirm site-specific labeling and exclude byproducts like 5-O-desmethyl derivatives .

Q. How should impurity profiles be characterized for this compound to meet regulatory standards?

Follow European Pharmacopoeia guidelines (e.g., EP 6.0) for impurity profiling:

Q. What methodological considerations are critical for using this compound in isotope dilution mass spectrometry (IDMS)?

- Ensure exact matching of ionization efficiency between the deuterated standard and analyte by optimizing electrospray ionization (ESI) parameters (e.g., capillary voltage, desolvation temperature).

- Validate cross-contamination risks using blank matrices spiked with the non-deuterated form.

- Apply matrix-matched calibration to correct for ion suppression/enhancement in biological samples .

Data Analysis and Contradiction Management

Q. How can researchers address conflicting results in metabolic stability assays involving this compound?

Q. What statistical approaches are recommended for handling batch-to-batch variability in deuterated compound synthesis?

Apply multivariate analysis (MVA) to correlate synthetic parameters (e.g., reaction time, pH) with isotopic purity. Use design of experiments (DoE) to optimize critical factors (e.g., D₂O concentration, temperature) and reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.